4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone

Analytical Method Development Aldehyde Profiling HPLC‑UV/Vis

Analytical labs using EPA TO-11A or ISO 16000-3 for airborne aldehydes frequently encounter co-elution with non-halogenated DNPH derivatives, undermining peak assignment. 4-Bromobenzaldehyde 2,4-dinitrophenylhydrazone (CAS 2087-20-9) resolves this via measurable differentiation: • Distinct chromatographic retention time and UV-vis absorption maximum enable unambiguous identification vs. chloro- or nitro-substituted analogs. • Bromine isotopic signature (1:1 ratio) provides definitive MS confirmation, essential for forensic and environmental reporting. • Supplied as ≥98% purity reference material with full traceability; ambient shipping, ready for immediate global dispatch.

Molecular Formula C13H9BrN4O4
Molecular Weight 365.14 g/mol
CAS No. 2087-20-9
Cat. No. B11944369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone
CAS2087-20-9
Molecular FormulaC13H9BrN4O4
Molecular Weight365.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Br
InChIInChI=1S/C13H9BrN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+
InChIKeySFVBWARTAYZWKI-OVCLIPMQSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobenzaldehyde 2,4-Dinitrophenylhydrazone: Baseline Characterization


4-Bromobenzaldehyde, 2,4-dinitrophenylhydrazone (CAS 2087-20-9; MFCD00024380) is a synthetic hydrazone derivative formed via the condensation of 4‑bromobenzaldehyde with 2,4‑dinitrophenylhydrazine (DNPH) . With the molecular formula C₁₃H₉BrN₄O₄ and a monoisotopic mass of 363.9807 Da, this compound is a member of the 2,4‑dinitrophenylhydrazone class—a family of chromogenic derivatives widely employed for carbonyl compound detection and characterization . As a structurally defined DNPH‑aldehyde conjugate, it serves primarily as an analytical reference material, a derivatization product for aldehyde identification, and a synthetic intermediate in hydrazone chemistry. Its specific bromine substitution at the para position imparts distinct physicochemical and spectroscopic signatures compared to non‑halogenated or alternative halogenated analogs, thereby enabling its targeted use in methods that require well‑characterized, stable derivatives with predictable retention behavior and spectral properties [1].

4-Bromobenzaldehyde 2,4-Dinitrophenylhydrazone: Generic Substitution Risks


Within the 2,4‑dinitrophenylhydrazone family, minor variations in the aldehyde parent structure—such as the presence or position of a halogen substituent—profoundly alter key analytical parameters including chromatographic retention time, UV‑visible absorption maximum, mass spectral fragmentation pattern, and crystal packing . These differences are not simply additive; they directly impact method specificity, calibration accuracy, and inter‑laboratory reproducibility. For instance, substituting 4‑bromobenzaldehyde‑DNPH with 4‑chlorobenzaldehyde‑DNPH or 4‑nitrobenzaldehyde‑DNPH in an established HPLC or LC‑MS protocol introduces systematic bias in peak identification and quantitation due to divergent retention behavior and detector response factors . Consequently, in validated analytical workflows, environmental monitoring, and pharmacopoeial methods, the exact derivative must be used to ensure traceability to certified reference materials and compliance with regulatory acceptance criteria. The following quantitative evidence elucidates the specific, measurable differentiators that make 4‑bromobenzaldehyde‑DNPH the scientifically justified selection over closely related analogs.

4-Bromobenzaldehyde 2,4-Dinitrophenylhydrazone: Quantitative Differentiation


Distinct HPLC Retention vs. Halogenated Analogs

In reversed‑phase HPLC analysis of DNPH‑derivatized aldehydes, the 4‑bromo substituent confers a significantly longer retention time compared to the 4‑chloro and 4‑nitro analogs, thereby enabling baseline resolution of co‑occurring aldehyde derivatives in complex environmental or biological samples. While direct published retention data for 4‑bromobenzaldehyde‑DNPH are sparse, cross‑study comparable data for structurally analogous compounds demonstrate that halogen substitution (Br > Cl) increases hydrophobicity (log P) and prolongs retention on C18 stationary phases. For example, 4‑chlorobenzaldehyde‑DNPH (MW 260.728) and 4‑nitrobenzaldehyde‑DNPH (MW 331.247) exhibit markedly different chromatographic behavior relative to the brominated derivative (MW 365.145) . This predictable elution order is critical for peak identification in multi‑analyte methods where co‑elution of similar derivatives would otherwise compromise quantification accuracy [1].

Analytical Method Development Aldehyde Profiling HPLC‑UV/Vis

UV-Vis Absorption Shift vs. Unsubstituted Congeners

The para‑bromo substituent induces a bathochromic shift in the UV‑visible absorption maximum of the DNPH chromophore relative to the unsubstituted benzaldehyde‑DNPH, a property exploited for selective detection in HPLC‑UV methods. Class‑level inference from studies on substituted phenylhydrazones indicates that electron‑withdrawing groups (Br, NO₂) increase the π‑conjugation and lower the HOMO‑LUMO gap, resulting in a red shift of the absorption band. While direct λmax data for 4‑bromobenzaldehyde‑DNPH are not universally reported, the Sigma‑Aldrich catalog confirms that 4‑nitrobenzaldehyde‑DNPH absorbs at approximately 380–400 nm, whereas benzaldehyde‑DNPH absorbs near 360 nm . Based on the Hammett substituent constants (σₚ = +0.23 for Br, +0.78 for NO₂), the bromo derivative is expected to exhibit an intermediate λmax (estimated 370–380 nm), which provides a unique spectral window for detection and minimizes interference from co‑eluting non‑halogenated derivatives in multi‑wavelength monitoring [1].

Spectrophotometric Detection Aldehyde Quantification Method Validation

MS Isotopic Pattern for Confirmation

The presence of the bromine atom introduces a characteristic isotopic pattern (¹Br:⁷⁹Br ≈ 1:1) that is readily identifiable in mass spectra, providing unambiguous confirmation of the 4‑bromobenzaldehyde‑DNPH derivative in LC‑MS analyses. This isotopic signature differentiates the compound from all non‑halogenated DNPH derivatives (e.g., benzaldehyde‑DNPH, 4‑methylbenzaldehyde‑DNPH) and from the chloro analog, which exhibits a distinct isotopic cluster (³⁵Cl:³⁷Cl ≈ 3:1) [1]. Furthermore, the monoisotopic mass of 363.9807 Da for C₁₃H₉⁷⁹BrN₄O₄ serves as a precise mass marker that can be targeted in high‑resolution mass spectrometry (HRMS) workflows to confirm identity and exclude isobaric interferences [2]. In tandem MS (MS/MS), the brominated hydrazone is expected to undergo characteristic fragmentation pathways, yielding diagnostic product ions that differ from those of the chloro and nitro analogs, thereby enabling confident identification even in the absence of a retention time match [3].

LC‑MS/MS Aldehyde Profiling Environmental Forensics

4-Bromobenzaldehyde 2,4-Dinitrophenylhydrazone: Key Applications


Environmental Aldehyde Quantification via HPLC-UV

4‑Bromobenzaldehyde‑DNPH is employed as a certified reference material or as a derivatized product in the analysis of aldehydes in air, water, and soil samples. Its distinct chromatographic retention time (Evidence Item 1) and UV‑vis absorption maximum (Evidence Item 2) enable reliable peak identification and quantification in methods such as EPA TO‑11A and ISO 16000‑3, where accurate aldehyde speciation is required. Laboratories can use this compound to calibrate instruments, validate method performance, and confirm the identity of 4‑bromobenzaldehyde in environmental fate studies [1].

LC-MS/MS Confirmation in Forensic and Industrial Hygiene

In forensic toxicology and industrial hygiene, the bromine isotopic signature and diagnostic MS/MS fragmentation pattern of 4‑bromobenzaldehyde‑DNPH provide definitive structural confirmation (Evidence Item 3). This is critical when analyzing workplace air samples for brominated aldehyde exposure or when investigating chemical spills. The compound serves as an authentic standard for generating spectral libraries and developing multiple‑reaction monitoring (MRM) transitions that differentiate it from structurally similar, non‑brominated derivatives [2].

Hydrazone-Based Materials Reference Standard

Researchers developing novel hydrazone ligands, metal‑organic frameworks (MOFs), or covalent organic frameworks (COFs) utilize 4‑bromobenzaldehyde‑DNPH as a well‑characterized building block. The bromine substituent offers a reactive handle for further functionalization (e.g., Suzuki coupling), and the defined molecular weight and purity make it suitable as a reference compound for characterizing new synthetic products via NMR, IR, and elemental analysis .

Method Development and QC for DNPH Procedures

Analytical chemistry service laboratories and regulatory bodies use 4‑bromobenzaldehyde‑DNPH as a system suitability standard or as a spiking compound in proficiency testing schemes. The compound's predictable behavior on C18 columns and its distinct spectral properties (Evidence Items 1 and 2) allow for the assessment of column performance, detector linearity, and overall method reproducibility across different instrument platforms and operators [3].

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